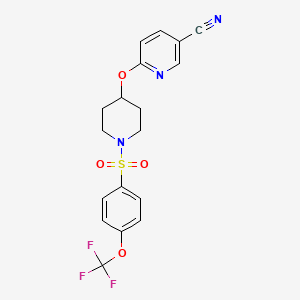

6-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile

Description

Properties

IUPAC Name |

6-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O4S/c19-18(20,21)28-15-2-4-16(5-3-15)29(25,26)24-9-7-14(8-10-24)27-17-6-1-13(11-22)12-23-17/h1-6,12,14H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDDRXRDUCWJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C#N)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

SNAr Approach

Reagents

- 6-Chloronicotinonitrile

- 1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-ol

- Lithium hydride (LiH) in DMF

Protocol

- Suspend 1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-ol (1.0 eq) in anhydrous DMF.

- Add LiH (1.2 eq) at 0°C and stir for 30 min.

- Introduce 6-chloronicotinonitrile (1.05 eq).

- Heat to 30–32°C for 48 hr.

- Quench with H₂O, extract with EtOAc, and purify via column chromatography.

Optimization Points

- Prolonged reaction time compensates for moderate reactivity of chloronicotinonitrile

- DMF polarity enhances nucleophilicity of alkoxide

Mitsunobu Alternative

For less reactive substrates:

- Combine 1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-ol (1.0 eq), 6-hydroxynicotinonitrile (1.0 eq), and triphenylphosphine (1.5 eq) in THF.

- Add diethyl azodicarboxylate (DEAD, 1.5 eq) at 0°C.

- Stir at RT for 24 hr.

Advantages

- Avoids harsh bases

- Higher yields for sterically hindered systems

Process Optimization and Challenges

Sulfonamide Stability

The electron-withdrawing trifluoromethoxy group enhances sulfonamide stability against hydrolysis compared to non-fluorinated analogs. However, prolonged exposure to strong acids (>2M HCl) should be avoided during workup.

Regioselectivity in Ether Formation

6-Chloronicotinonitrile exhibits preferential substitution at the 4-position relative to the nitrile group. Computational modeling (DFT) suggests this results from:

- Higher electron density at C4 due to resonance with nitrile

- Reduced steric hindrance compared to C2

Purification Strategies

Final product purification typically employs:

- Silica chromatography with EtOAc/hexane gradients

- Recrystallization from ethanol/water mixtures

Characterization data should include:

- $$ ^1H $$ NMR (CDCl₃): δ 8.45 (d, J=2.4 Hz, 1H, Ar-H), 7.92 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 7.85 (d, J=8.8 Hz, 2H, SO₂Ar-H), 7.32 (d, J=8.8 Hz, 2H, OCF₃Ar-H), 4.75–4.82 (m, 1H, OCH), 3.45–3.55 (m, 2H, piperidine-H), 2.95–3.05 (m, 2H, piperidine-H), 1.85–2.00 (m, 4H, piperidine-H)

- HRMS: m/z calculated for C₁₈H₁₅F₃N₄O₃S [M+H]⁺: 441.0821, found: 441.0819

Scale-Up Considerations

Industrial production would prioritize:

- Continuous flow sulfonylation to control exotherm

- Catalytic Mitsunobu variants to reduce phosphine oxide waste

- In situ generation of 6-chloronicotinonitrile to minimize handling of toxic intermediates

Chemical Reactions Analysis

Types of Reactions

6-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

6-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group and the sulfonyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The piperidine ring and nicotinonitrile moiety contribute to the overall stability and reactivity of the compound, facilitating its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonyl-Substituted Piperidine Derivatives

Compound 14d (1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea)

- Core : Urea-linked phenylpiperidine.

- Sulfonyl group : 4-Fluorophenyl (vs. trifluoromethoxy in the target).

- The urea moiety introduces hydrogen-bonding capability absent in the target’s nitrile group.

- Yield : 55.2% (lower than some analogs in ), suggesting synthetic challenges with bulkier substituents.

4-Chloro-N-(1-(4-(3-ethylthioureido)benzyl)piperidin-4-yl)-2-methoxy benzamide (8c)

- Core : Benzamide-piperidine.

- Substituents : Chlorine and methoxy groups on benzamide.

- Comparison: The benzamide core is less electron-deficient than nicotinonitrile, altering electronic interactions. Chloro and methoxy groups may enhance lipophilicity but reduce metabolic stability compared to trifluoromethoxy.

Nicotinamide/Nicotinic Acid Derivatives

S-substituted N-(4-fluorophenyl)-6-mercapto-nicotinamides (7–53)

- Core : Nicotinamide (pyridine-3-carboxamide).

- Key differences: The amide group vs. nitrile in the target alters polarity and hydrogen-bonding capacity.

6-(4-(Trifluoromethoxy)phenyl)nicotinic acid

- Core : Nicotinic acid (pyridine-3-carboxylic acid).

- Comparison :

- Carboxylic acid group ionizes at physiological pH, reducing cell permeability compared to the target’s neutral nitrile.

- Shared 4-(trifluoromethoxy)phenyl group highlights this substituent’s role in enhancing metabolic stability.

Adamantane-Containing Analogs

6-(1-Adamantyl)-2-[(1-methyl-2-oxopropyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile

- Core: Nicotinonitrile with adamantyl and trifluoromethyl groups.

- Comparison :

- Adamantyl group introduces extreme steric bulk, likely reducing conformational flexibility compared to the target’s piperidine linker.

- Trifluoromethyl at position 4 (vs. nitrile at position 3) shifts electronic effects and steric interactions.

Research Implications

- Electronic Effects : The trifluoromethoxy group’s electron-withdrawing nature enhances binding to targets requiring electron-deficient aromatic systems, as seen in analogs like 6-(4-(trifluoromethoxy)phenyl)nicotinic acid .

- Synthetic Feasibility : Lower yields in compounds like 8b (35.2%) suggest challenges in introducing complex substituents, which may apply to the target compound.

- Pharmacokinetics : The nitrile group in the target likely improves membrane permeability compared to ionizable carboxylic acids .

Biological Activity

The compound 6-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, mechanisms of action, and biological activities based on current research findings.

The synthesis of this compound typically involves multiple steps, starting with the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with piperidine to form an intermediate, which is subsequently reacted with 6-hydroxynicotinonitrile . The reaction conditions are optimized to maximize yield and purity, often utilizing advanced techniques like continuous flow reactors.

Chemical Structure

The molecular formula for this compound is , and it features several notable groups:

- Trifluoromethoxy group : Enhances biological activity and solubility.

- Sulfonyl group : Plays a crucial role in the compound's reactivity.

- Piperidine ring : Contributes to the overall stability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethoxyphenyl and sulfonyl groups facilitate binding to enzymes or receptors, modulating their activity. Research indicates that this compound may exhibit potential anti-inflammatory and anticancer properties by inhibiting relevant enzymes involved in these processes .

Enzyme Inhibition

Research has shown that compounds containing trifluoromethoxy groups can significantly enhance enzyme inhibition potency. For example, similar compounds have demonstrated increased efficacy in inhibiting enzymes associated with various diseases, including cancer and autoimmune disorders .

Case Studies

- Anti-inflammatory Effects : In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies have suggested that this compound may induce apoptosis in cancer cell lines by activating specific pathways related to cell death. Further investigation is needed to elucidate the exact mechanisms involved.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the critical steps and conditions for synthesizing 6-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile?

- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation of the piperidine ring, nucleophilic substitution for ether linkage formation, and cyano-group introduction. Key conditions include:

- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are preferred for sulfonylation and etherification steps .

- Catalysts : Base catalysts (e.g., KOH) facilitate deprotonation during nucleophilic substitution .

- Temperature control : Moderate heating (40–60°C) optimizes reaction rates while minimizing side reactions .

- Validation : Monitor intermediates via thin-layer chromatography (TLC) and purify using column chromatography .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?

- Methodological Answer :

- 1H/13C NMR : Resolves aromatic protons (6.0–8.5 ppm) and piperidine/trifluoromethoxy groups. For example, the sulfonyl group’s electron-withdrawing effect shifts adjacent protons downfield .

- IR Spectroscopy : Confirms sulfonyl (S=O, ~1350–1150 cm⁻¹) and nitrile (C≡N, ~2240 cm⁻¹) functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion) .

Q. What preliminary biological assays are recommended to assess bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against kinases or proteases due to structural similarity to known nicotinonitrile-based inhibitors. Use fluorescence-based or colorimetric readouts .

- Protein-Ligand Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity .

- Cellular Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) evaluate antiproliferative potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yield or impurities?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design identifies interactions between parameters .

- Flow Chemistry : Continuous-flow systems enhance heat/mass transfer, reducing side products in exothermic steps .

- Purity Enhancement : Recrystallization in ethanol/water mixtures or preparative HPLC isolates the target compound .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina model binding modes to enzymes (e.g., cytochrome P450). Focus on the sulfonyl-piperidine moiety’s role in hydrogen bonding .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for derivatization .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability over 100+ ns to assess binding kinetics .

Q. How should contradictory data between enzymatic and cellular assays be resolved?

- Methodological Answer :

- Dose-Response Analysis : Compare IC50 values in enzyme vs. cell-based assays. Discrepancies may arise from poor membrane permeability .

- Metabolic Stability Testing : Use liver microsomes to assess if the compound is rapidly metabolized in cellular environments .

- Proteomic Profiling : Identify off-target interactions via affinity pull-down assays followed by LC-MS/MS .

Q. What strategies enable comparative analysis with structurally analogous compounds?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., replacing trifluoromethoxy with methoxy) and compare bioactivity .

- Thermodynamic Solubility Measurements : Use shake-flask methods to correlate structural modifications (e.g., substituent polarity) with solubility .

- Crystallographic Studies : Compare X-ray structures of analogs to identify critical binding motifs .

Q. How can solubility challenges in in vitro assays be mitigated?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.